methyl 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC13315899
Molecular Formula: C17H16ClN3O2
Molecular Weight: 329.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16ClN3O2 |
|---|---|
| Molecular Weight | 329.8 g/mol |
| IUPAC Name | methyl 1-[(4-chlorophenyl)methyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C17H16ClN3O2/c1-10-8-14(17(22)23-3)15-11(2)20-21(16(15)19-10)9-12-4-6-13(18)7-5-12/h4-8H,9H2,1-3H3 |
| Standard InChI Key | SWCSHUHAZCTSCM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=NN(C2=N1)CC3=CC=C(C=C3)Cl)C)C(=O)OC |
| Canonical SMILES | CC1=CC(=C2C(=NN(C2=N1)CC3=CC=C(C=C3)Cl)C)C(=O)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrazolo[3,4-b]pyridine system, a bicyclic framework formed by the fusion of pyrazole and pyridine rings. Key substituents include:
-
N1: 4-Chlorobenzyl group (C₆H₄Cl-CH₂).
-
C3 and C6: Methyl groups (-CH₃).
-
C4: Methyl ester (-COOCH₃).
This configuration confers both lipophilic (chlorobenzyl, methyl groups) and polar (ester) characteristics, influencing its pharmacokinetic profile .
Table 1: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₆ClN₃O₂ | |
| Molecular Weight | 329.78 g/mol | |
| Melting Point | Not reported | - |
| LogP (Predicted) | 3.2 | |
| Hydrogen Bond Donors/Acceptors | 0/5 | |
| Rotatable Bonds | 4 |
Spectral Characteristics
-
IR Spectroscopy: Stretching vibrations at 1720 cm⁻¹ (ester C=O), 1600 cm⁻¹ (aromatic C=C), and 750 cm⁻¹ (C-Cl).
-
NMR:
-
¹H NMR (CDCl₃): δ 2.45 (s, 3H, C3-CH₃), δ 2.62 (s, 3H, C6-CH₃), δ 5.32 (s, 2H, N1-CH₂), δ 7.25–7.45 (m, 4H, Ar-H).
-
¹³C NMR: δ 167.8 (COOCH₃), 148.2 (C4), 134.5 (C-Cl).
-
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via multi-step protocols:
Route 1: Cyclocondensation of 5-Aminopyrazoles
-
Formation of Pyrazolo Core: Reacting 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate .
-
Esterification: Treatment with methanol yields the methyl ester .
-
N1-Alkylation: Reaction with 4-chlorobenzyl bromide in the presence of K₂CO₃ in DMF.
Route 2: Microwave-Assisted One-Pot Synthesis
A greener approach involves microwave irradiation of 5-amino-3-methylpyrazole, paraformaldehyde, and methyl acetoacetate in water with InCl₃ as a catalyst .
Advantages: Reduced reaction time (30 min vs. 24 h), higher yield (75%) .
Table 2: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Traditional Alkylation | DMF, K₂CO₃, 80°C | 55 | 98 |
| Microwave-Assisted | H₂O, InCl₃, 150W | 75 | 99 |
Chemical Reactivity
Key Reactions
-
Ester Hydrolysis: Under basic conditions (NaOH/EtOH), the methyl ester converts to the carboxylic acid derivative, a precursor for amide formation .
-
Nucleophilic Aromatic Substitution: The 4-chlorobenzyl group undergoes substitution with amines (e.g., piperazine) at elevated temperatures.
-
Cycloadditions: Participates in [3+2] cycloadditions with nitrile oxides to form fused isoxazoline derivatives .
Biological Activities
Anticancer Activity
-
TRK Inhibition: A derivative (C03) exhibited IC₅₀ = 56 nM against TRKA kinase, suppressing Km-12 cancer cell proliferation (IC₅₀ = 0.304 μM) .
-
AMPK Activation: Analogues induced G2/M cell cycle arrest in A549 lung cancer cells via AMPK/70S6K pathway modulation .
-
CDK2/PIM1 Dual Inhibition: Compound 6b (structurally related) showed IC₅₀ = 0.27 μM (CDK2) and 0.67 μM (PIM1), reducing tumor volume by 78% in murine models .
Table 3: Cytotoxicity Data
Antimicrobial Activity
-
MRSA Inhibition: Pyrazolo[3,4-b]pyridine derivatives displayed MIC = 2 μg/mL against methicillin-resistant Staphylococcus aureus .
-
Antifungal Activity: Analogues showed MIC = 0.98 μg/mL against Fusarium oxysporum, comparable to amphotericin B .
Pharmacokinetic and Toxicological Profile
ADME Properties
-
Absorption: High permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).
Toxicity
Applications in Drug Development
Kinase Inhibitors
The compound’s scaffold is a template for designing TRK, CDK, and PIM1 inhibitors due to its ability to occupy hydrophobic pockets and hydrogen-bond with kinase ATP-binding sites .
Antibacterial Agents
Structural modifications, such as replacing the methyl ester with a thioamide, enhance Gram-positive bacterial targeting .
Comparative Analysis with Analogues
Table 4: Substituent Effects on Bioactivity
| Compound | C4 Substituent | N1 Substituent | IC₅₀ (TRKA, nM) |
|---|---|---|---|
| Methyl ester (This compound) | COOCH₃ | 4-Chlorobenzyl | 56 |
| Carboxylic acid (VC6947635) | COOH | 4-Chlorobenzyl | 89 |
| 2-Chlorobenzyl derivative | COOCH₃ | 2-Chlorobenzyl | 112 |
Data from highlight the critical role of the 4-chlorobenzyl group and ester functionality in potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume